1-Chloro-4-ethynyl-2,5-dimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

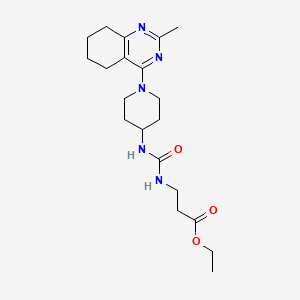

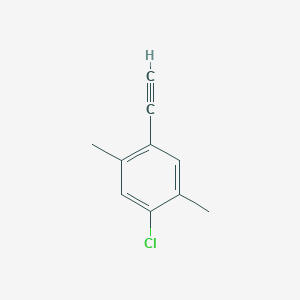

“1-Chloro-4-ethynyl-2,5-dimethylbenzene” is a chemical compound with the molecular formula C10H9Cl . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its IUPAC name. The “1-Chloro” indicates the presence of a chlorine atom attached to the first carbon of the benzene ring. The “4-ethynyl” suggests an ethynyl group (C≡CH) attached to the fourth carbon. The “2,5-dimethyl” indicates the presence of methyl groups (CH3) on the second and fifth carbons .Aplicaciones Científicas De Investigación

Reactivity and Spin States

1-Chloro-4-ethynyl-2,5-dimethylbenzene, as a derivative of ethynylbenzene, may be implicated in studies focusing on the reactivity and spin states of organic molecules. Research by Lockhart and Bergman (1981) on 1,4-dehydrobenzenes, which are related to ethynylbenzene derivatives, highlights the investigation into the spin states of these molecules during thermolysis of diethynyl olefins. This work suggests that at least a substantial portion of the products formed from 1,4-dehydrobenzenes at elevated temperatures arise from the singlet state of the biradical, indicating the complexity and specificity of reactions these compounds can undergo (Lockhart & Bergman, 1981).

Oxidative Dimerization

The kinetics of oxidative dimerization of ethynylbenzene, a process relevant to the synthesis and modification of this compound, have been explored. Meinders, Prak, and Challa (1977) studied this reaction catalyzed by copper complexes, which may be related to processes involving this compound, providing insights into how such compounds can form more complex structures through oxidative dimerization (Meinders, Prak, & Challa, 1977).

Polymerization and Material Science

This compound may find applications in material science, specifically in the synthesis of new polymeric materials. Eichhorn, Heckl, and Lackinger (2013) demonstrated the on-surface polymerization of 1,4-diethynylbenzene on Cu(111), leading to disordered covalent networks. This suggests potential for creating novel materials with specific properties through the polymerization of ethynylbenzene derivatives (Eichhorn, Heckl, & Lackinger, 2013).

Synthetic Organic Chemistry

The compound's role in synthetic organic chemistry is highlighted by its potential involvement in regioselective homo- and codimerization reactions. Akita, Yasuda, and Nakamura (1984) discussed the catalysis of 1-alkynes leading to 2,4-disubstituted 1-buten-3-ynes, which could relate to similar reactions involving this compound, showcasing its versatility in synthetic routes (Akita, Yasuda, & Nakamura, 1984).

Safety and Hazards

This compound has several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Mecanismo De Acción

Mode of Action

It is known that electrophilic aromatic substitution reactions often involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a part of the interaction mechanism of 1-Chloro-4-ethynyl-2,5-dimethylbenzene with its targets.

Propiedades

IUPAC Name |

1-chloro-4-ethynyl-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c1-4-9-5-8(3)10(11)6-7(9)2/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEXUWKIESKAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2728612.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(3-methylbutyl)prop-2-enamide](/img/structure/B2728615.png)

![4-[(4-Bromophenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2728619.png)

![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)

![5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2728624.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2728628.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)

![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)